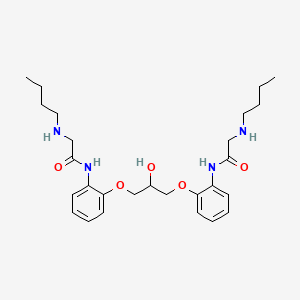
Acetamide, N,N'-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(2-(butylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(2-(butylamino)- is a complex organic compound with a unique structure that includes both acetamide and butylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(2-(butylamino)- typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(2-(butylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its reactivity.
Substitution: This reaction allows for the replacement of specific groups within the molecule, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Acetamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(2-(butylamino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its use as a drug candidate or a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(2-(butylamino)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(2-Hydroxy-1,3-propanediyl)bis[2-(tetradecylsulfanyl)acetamide]
- Acetamide, N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-
- Acetamide, N-[4-(3-hydroxy-1-pyrrolidinyl)-2-butyn-1-yl]-N-methyl-
Uniqueness
Acetamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(2-(butylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
118737-69-2 |
|---|---|
Molecular Formula |
C27H40N4O5 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C27H40N4O5/c1-3-5-15-28-17-26(33)30-22-11-7-9-13-24(22)35-19-21(32)20-36-25-14-10-8-12-23(25)31-27(34)18-29-16-6-4-2/h7-14,21,28-29,32H,3-6,15-20H2,1-2H3,(H,30,33)(H,31,34) |
InChI Key |
WAFGYRJGFHOMEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(=O)NC1=CC=CC=C1OCC(COC2=CC=CC=C2NC(=O)CNCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















